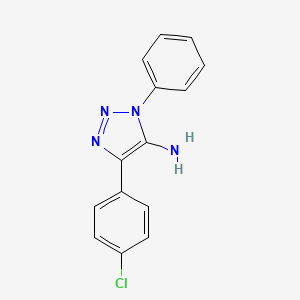
4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a 4-chlorophenyl group and a phenyl group, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves a cycloaddition reaction known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, 4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Cycloaddition Reaction: The 4-chlorophenyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst (CuSO₄) and a reducing agent (sodium ascorbate) in a solvent such as tetrahydrofuran (THF) and water mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives of the triazole ring.
Coupling: Biaryl or polyaryl compounds with extended conjugation.
Scientific Research Applications
4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antifungal, antibacterial, and anticancer properties.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar in structure but contains a thiadiazole ring instead of a triazole ring.
4-chlorophenyl azide: A precursor in the synthesis of the target compound.
4-chlorophenol: A simpler compound with a single phenol ring substituted with a chlorine atom.
Uniqueness
4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is unique due to its triazole ring, which imparts specific biological activities and chemical reactivity. The presence of both phenyl and 4-chlorophenyl groups enhances its potential for diverse applications in medicinal and material sciences.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-8-6-10(7-9-11)13-14(16)19(18-17-13)12-4-2-1-3-5-12/h1-9H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFWFKMOUHIOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














